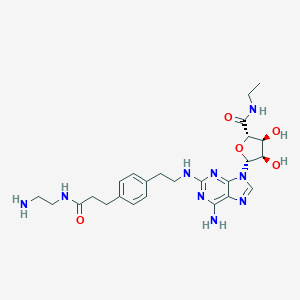
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a synthetic compound that belongs to the adenosine receptor agonist family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
APEC exerts its effects by binding to the adenosine receptors, specifically the A3 receptor subtype. The activation of the A3 receptor leads to the inhibition of the cAMP pathway, which in turn leads to the activation of the MAPK/ERK pathway. This activation results in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
APEC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. APEC has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
実験室実験の利点と制限
APEC has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, which provides a wealth of information on its properties and potential applications. However, APEC also has some limitations. It is a relatively complex compound, which can make its synthesis challenging. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
For the study of APEC include the development of more efficient synthesis methods and the investigation of its potential applications in the treatment of neurological disorders.
合成法
The synthesis of APEC involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide and 2-phenylethanol to obtain 2-(2-phenylethoxy)ethylamine. The intermediate product is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with N-ethyl-5'-carboxamidoadenosine to obtain APEC.
科学的研究の応用
APEC has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. APEC has been studied for its potential use in the treatment of ischemic stroke, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential applications in the treatment of cardiovascular diseases, including hypertension and myocardial infarction.
特性
CAS番号 |
126828-50-0 |
|---|---|
製品名 |
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine |
分子式 |
C25H35N9O5 |
分子量 |
541.6 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1 |
InChIキー |
UXUFTKZYJYGMGO-CMCWBKRRSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
正規SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
その他のCAS番号 |
126828-50-0 |
同義語 |
2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine 2-APEC APEC-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



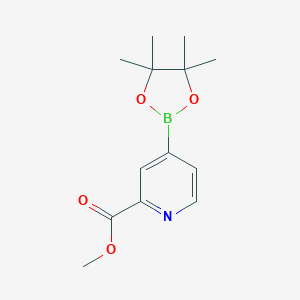
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
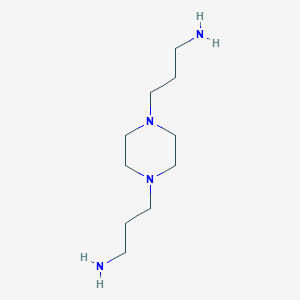
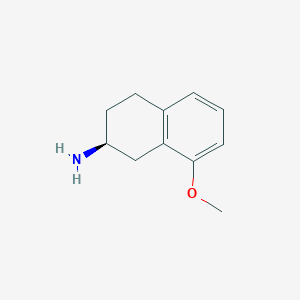
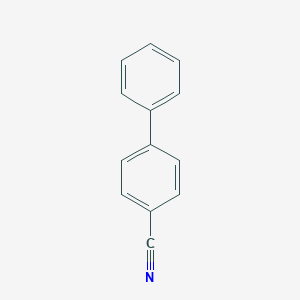
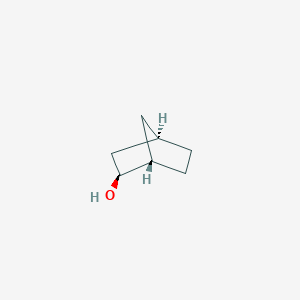
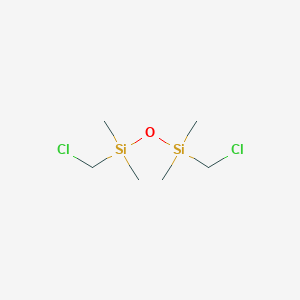
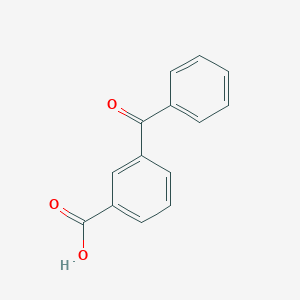
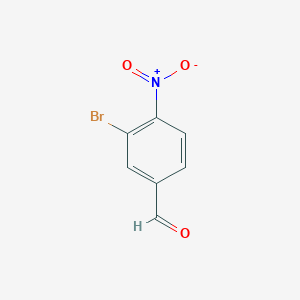
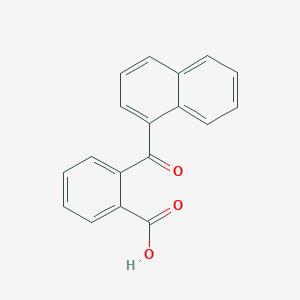
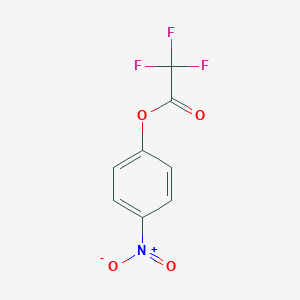
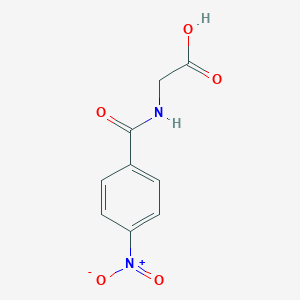
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)